



Application Notes and Protocols: Enantioselective Synthesis of (-)-Nardoaristolone B

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Compound of Interest						
Compound Name:	Nardoaristolone B					
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enantioselective total synthesis of (-)-**Nardoaristolone B**, a sesquiterpenoid with protective activity on neonatal rat cardiomyocytes.[1][2][3] The synthesis strategy, developed by Homs, Muratore, and Echavarren, employs a key copper(I)-catalyzed asymmetric conjugate addition/enolate trapping sequence and a gold(I)-catalyzed oxidative cyclization.[1][4] This approach provides the target molecule in seven steps with an overall yield of 14–17%.[1]

Quantitative Data Summary

The following tables summarize the yields and stereoselectivity for the key steps in the enantioselective synthesis of (-)-Nardoaristolone B.

Table 1: Yields of Key Intermediates



Step	Intermediate	Product	Yield (%)
1	2-Methyl-2- cyclohexenone	Compound 3	45-55
2	Compound 3	Compound 4	74
3	Compound 4	Compound 5	82
4	Compound 5	Compound 6	74 (over 2 steps)
5	Compound 6	Compound 7	74
6	Compound 7	(-)-Nardoaristolone B (1)	93

Table 2: Stereoselectivity of Key Reactions

Step	Reaction	Product	Diastereomeri c Ratio (dr)	Enantiomeric Excess (ee)
1	Copper- catalyzed conjugate addition/alkylatio n	Compound 3	>30:1	91-92%

Experimental Protocols

Detailed methodologies for the key transformations in the synthesis of (-)-**Nardoaristolone B** are provided below.

Protocol 1: Synthesis of (2S,3R)-2-(2-methylallyl)-2,3-dimethylcyclohexan-1-one (Compound 3)

This protocol details the enantio- and diastereoselective copper(I)-catalyzed conjugate addition of a methyl group to 2-methyl-2-cyclohexenone, followed by an enolate trapping with methallyl iodide.[1]



Materials:

- 2-Methyl-2-cyclohexenone
- Copper(I) thiophene-2-carboxylate (CuTC)
- (S)-(-)-N-P-bis(3,5-bis(trifluoromethyl)phenyl)-N-(1-phenylethyl)dinaphtho[2,1-d:1',2'-f][1] [5]dioxaphosphepin-4-amine (chiral phosphoramidite ligand)
- Trimethylaluminum (AlMe3), 2.0 M in toluene
- Diethylether (Et2O), anhydrous
- Methyllithium (MeLi), 1.6 M in Et2O
- · Hexamethylphosphoramide (HMPA), anhydrous
- Tetrahydrofuran (THF), anhydrous
- Methallyl iodide
- · Saturated aqueous NH4Cl solution
- Brine
- Anhydrous MgSO4
- Silica gel for column chromatography

Procedure:

- To a flame-dried flask under an argon atmosphere, add CuTC (0.02 equiv) and the chiral phosphoramidite ligand (0.04 equiv).
- Add anhydrous Et2O and cool the resulting suspension to -35 °C.
- Add AlMe3 (1.2 equiv) dropwise, and stir the mixture for 15 minutes.



- Add a solution of 2-methyl-2-cyclohexenone (1.0 equiv) in Et2O dropwise, and stir the reaction at -35 °C for 4 hours.
- In a separate flask, prepare a 1:1 mixture of anhydrous HMPA and THF.
- Cool the HMPA/THF mixture to 0 °C and add MeLi (1.5 equiv) dropwise.
- Transfer the enolate solution from step 4 via cannula to the MeLi solution at 0 °C.
- Add methallyl iodide (1.5 equiv) dropwise to the reaction mixture at 0 °C and allow it to warm to room temperature overnight.
- Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
- Extract the aqueous layer with Et2O (3 x).
- Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford compound 3.

Protocol 2: Gold(I)-Catalyzed Oxidative Cyclization to form Compound 7

This protocol describes the key gold(I)-catalyzed oxidative cyclization of 1,5-enyne 6 to the tricyclic core of **Nardoaristolone B**.[1]

Materials:

- 1,5-Enyne 6
- [IPrAuNTf2] (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (0.05 equiv)
- 3,5-Dichloropyridine N-oxide (1.2 equiv)
- 1,2-Dichloroethane (DCE), anhydrous
- Silica gel for column chromatography



Procedure:

- To a flame-dried flask under an argon atmosphere, add a solution of 1,5-enyne 6 (1.0 equiv)
 in anhydrous DCE.
- Add [IPrAuNTf2] (0.05 equiv) and 3,5-dichloropyridine N-oxide (1.2 equiv).
- Heat the reaction mixture to 80 °C and stir for 2 hours.
- Cool the reaction to room temperature and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford compound 7.

Protocol 3: Allylic Oxidation to (-)-Nardoaristolone B (1)

This final step involves a palladium-catalyzed allylic oxidation of the enone 7 to introduce the C-4 carbonyl group.[1]

Materials:

- Enone 7
- Palladium(II) hydroxide on carbon (Pd(OH)2/C, Pearlman's catalyst), 20 wt%
- tert-Butyl hydroperoxide (t-BuOOH), 70% in water
- Dichloromethane (CH2Cl2), anhydrous
- Silica gel for column chromatography

Procedure:

- To a flask charged with enone 7 (1.0 equiv), add anhydrous CH2Cl2.
- Add Pd(OH)2/C (0.1 equiv).
- Add t-BuOOH (5.0 equiv) dropwise.
- Stir the reaction mixture at room temperature for 12 hours.



- Filter the reaction mixture through a pad of Celite, washing with CH2Cl2.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford (-)-Nardoaristolone B (1).

Visualizations Synthetic Workflow

The following diagram illustrates the overall synthetic route to (-)-Nardoaristolone B.



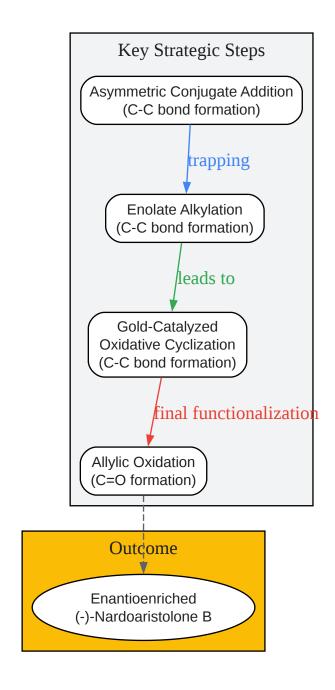
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Caption: Overall synthetic route to (-)-Nardoaristolone B.

Key Transformations Logic

This diagram highlights the core strategic bond formations in the synthesis.





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Caption: Logical flow of key bond-forming and functionalization steps.

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